molecular formula C26H25ClN4O4S B2631910 1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 403729-49-7

1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide

Cat. No. B2631910
CAS RN: 403729-49-7
M. Wt: 525.02
InChI Key: LJCRNNXILRURFT-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25ClN4O4S and its molecular weight is 525.02. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optics

CPP has garnered attention due to its remarkable nonlinear optical (NLO) properties. Let’s explore some key aspects:

Computational Insights

Using a computational approach, researchers have optimized CPP’s ground-state molecular geometry. The excitation energy, calculated at the TD/B3LYP/6-31G level, is approximately 3.8 eV (326 nm). Additionally, the HOMO-LUMO gap is around 4 eV, and electrostatic potential maps provide valuable insights into its electronic structure .

Organic Synthesis

CPP’s unique structure makes it an interesting candidate for organic synthesis. Its presence in natural product byproducts highlights its potential in diverse chemical reactions .

Antiviral Research

While not extensively studied, CPP’s antiviral activity could be an intriguing avenue for further investigation. Researchers may explore its effects on viral replication and infection .

Triazole Chemistry

CPP’s quinazoline core shares similarities with 1,2,3-triazoles. These compounds find applications in pharmaceutical chemistry, and CPP’s structural features may contribute to novel triazole-based derivatives .

properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O4S/c1-2-11-31-25(35)20-8-5-18(24(34)30-12-9-17(10-13-30)23(28)33)14-21(20)29-26(31)36-15-22(32)16-3-6-19(27)7-4-16/h2-8,14,17H,1,9-13,15H2,(H2,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCRNNXILRURFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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